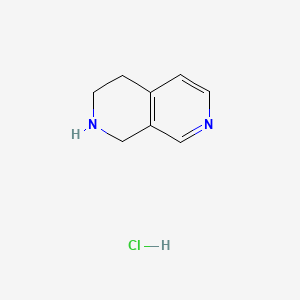

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that alkyl halides react readily with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

It is suggested that the compound may be involved in the catalytic reduction of naphthyridine . More research is needed to fully understand the biochemical pathways and their downstream effects influenced by this compound.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.

Action Environment

The action of 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature . This suggests that the compound’s action, efficacy, and stability may be sensitive to environmental conditions such as temperature and atmospheric composition.

Biologische Aktivität

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride is a bicyclic compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11ClN2 and a molecular weight of approximately 172.64 g/mol. The compound features a fused bicyclic structure that includes both saturated and aromatic components, which contributes to its unique biological properties .

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown potential against various bacterial strains. The mechanism of action involves the inhibition of enzymes critical for microbial growth .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Neurotropic Effects

The compound has been studied for its neurotropic effects and potential applications in treating neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems and modulate neuronal activity . Further research is necessary to elucidate the specific pathways involved.

The biological activity of this compound is primarily attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial metabolism and growth.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission .

Case Studies and Research Findings

Numerous studies have explored the biological activities of naphthyridine derivatives. For instance:

- A study published in Medicinal Chemistry highlighted the synthesis of several naphthyridine derivatives and their evaluation against different bacterial strains. The results indicated that certain modifications to the naphthyridine structure enhanced antimicrobial efficacy .

- Another research article focused on the neuroprotective properties of tetrahydro-naphthyridines. It reported that these compounds could protect neuronal cells from oxidative stress-induced damage in vitro .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-3-9-5-8-6-10-4-2-7(1)8;/h1,3,5,10H,2,4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRARFMNQYDXJET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719258 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-72-9 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.